molecular formula C₁₆H₁₆Cl₃N B023446 Dasotraline hydrochloride CAS No. 675126-08-6

Dasotraline hydrochloride

Cat. No. B023446
M. Wt: 328.7 g/mol
InChI Key: YKXHIERZIRLOLD-DFIJPDEKSA-N
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Description

Synthesis Analysis

The synthesis of Dasotraline involves complex chemical processes aimed at achieving its potent inhibitory action on dopamine and norepinephrine reuptake. While specific synthesis details are proprietary and not widely disclosed, it typically involves multi-step organic reactions that establish its unique chemical structure conducive to its biological activity. The process ensures the inclusion of functional groups that interact specifically with dopamine and norepinephrine transporters.

Molecular Structure Analysis

Dasotraline's molecular structure is characterized by specific arrangements that allow it to effectively inhibit the reuptake of dopamine and norepinephrine, enhancing their neurotransmission. Its structure includes elements that facilitate crossing the blood-brain barrier, a critical feature for its central nervous system activity. The exact molecular geometry, bond angles, and distances play a crucial role in its interaction with transporter proteins.

Chemical Reactions and Properties

Chemically, Dasotraline hydrochloride exhibits stability under various conditions, with its reactivity being closely monitored to maintain its efficacy. Its chemical properties are influenced by its molecular structure, including its pharmacokinetics characterized by slow absorption and long elimination half-life, contributing to its sustained action (Yang et al., 2019; Skende et al., 2020).

Physical Properties Analysis

The physical properties of Dasotraline, such as solubility, melting point, and molecular weight, are tailored to optimize its pharmacological profile. These properties are critical for its formulation and delivery, influencing its bioavailability and therapeutic effectiveness. Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the precise quantification of Dasotraline in biological matrices, ensuring accurate dosing and monitoring (Skende et al., 2020).

Scientific Research Applications

  • ADHD in Children : Dasotraline significantly improved ADHD symptoms in children aged 6-12 years, including total score improvements on the ADHD Rating Scale IV and Clinical Global Impressions-Severity scale (Goldman et al., 2018).

  • Binge-Eating Disorder in Adults : Studies found that dasotraline effectively reduced binge-eating days per week and improved clinical global impression-severity scores in adults with moderate to severe BED (Navia et al., 2018); (Tsai et al., 2020); (McElroy et al., 2020); (Grilo et al., 2020).

  • ADHD Medication Characteristics : Dasotraline is seen as a potential sustained treatment for ADHD with low abuse potential and stable therapeutic response over a 24-hour period (Vandana & Arnold, 2019).

  • Pharmacokinetics and Abuse Potential : Dasotraline has a slow rate of brain entry following intravenous administration, which potentially contributes to its low abuse potential compared to other stimulants (Lew et al., 2020); (Koblan et al., 2015).

  • Pharmacological Profile : Dasotraline is a highly selective inhibitor of cytochrome P450 2B6, which is relevant for understanding its drug-drug interactions (Yang et al., 2019).

Safety And Hazards

In phase I clinical trials for attention deficit hyperactivity disorder, test subjects reported side effects such as loss of appetite, dehydration, dry mouth, nausea, insomnia, anxiety, panic attacks, and headaches . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-DFIJPDEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dasotraline hydrochloride

CAS RN

675126-08-6
Record name Dasotraline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DASOTRALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VIY7J4C0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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